5-Bromo-N-cyclopentyl-2-(methylsulfonyl)pyrimidin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-cyclopentyl-2-(methylsulfonyl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Bromination: The pyrimidine ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclopentylation: Finally, the cyclopentyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclopentyl-2-(methylsulfonyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-N-cyclopentyl-2-(methylsulfonyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-cyclopentyl-2-(methylsulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Similar structure but with a chlorine atom instead of a methylsulfonyl group.
5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine: Lacks the cyclopentyl group.
Uniqueness
5-Bromo-N-cyclopentyl-2-(methylsulfonyl)pyrimidin-4-amine is unique due to the presence of both the cyclopentyl and methylsulfonyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H14BrN3O2S |
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Molecular Weight |
320.21 g/mol |
IUPAC Name |
5-bromo-N-cyclopentyl-2-methylsulfonylpyrimidin-4-amine |
InChI |
InChI=1S/C10H14BrN3O2S/c1-17(15,16)10-12-6-8(11)9(14-10)13-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,12,13,14) |
InChI Key |
DIQXLBLFLQIJML-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)NC2CCCC2)Br |
Origin of Product |
United States |
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